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Compound of Interest

3,6-Dibromophenanthrene-9,10-
diol

Cat. No.: B3333246

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on the specific compound 3,6-
Dibromophenanthrene-9,10-diol (CAS 952054-63-6) is limited. This guide provides available
information on this compound and supplements it with data from the closely related and more
extensively studied compound, 3,6-Dibromophenanthrene-9,10-dione (CAS 53348-05-3), to
offer a comparative technical overview. All data not explicitly for 3,6-Dibromophenanthrene-
9,10-diol is clearly marked.

Core Physicochemical Properties

The compound with CAS number 952054-63-6 is identified as 3,6-Dibromophenanthrene-
9,10-diol.[1] Basic molecular properties have been reported by various chemical suppliers.

Table 1: Physicochemical Properties of 3,6-Dibromophenanthrene-9,10-diol (CAS 952054-
63-6)

Property Value Source
Molecular Formula C14HsBr202 [1]
Molecular Weight 368.02 g/mol [1]
Purity Typically >98% [1]
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For comparative purposes, the physicochemical properties of the oxidized form, 3,6-
Dibromophenanthrene-9,10-dione (CAS 53348-05-3), are presented in Table 2. This data is
more comprehensive and includes experimentally determined and predicted values.

Table 2: Physicochemical Properties of 3,6-Dibromophenanthrene-9,10-dione (CAS 53348-05-
3)

Property Value Source
Molecular Formula C14HeBr20:2 [2]
Molecular Weight 366.00 g/mol [2][3]
Melting Point 289.0t0 293.0 °C

Boiling Point (Predicted) 501.0 £ 43.0 °C at 760 mmHg [4]
Density (Predicted) 1.9+0.1 g/cm3 [4]
Flash Point (Predicted) 177.5+14.7 °C [4]

Light yellow to brown
Appearance
powder/crystal

Purity >95% (HPLC) [2]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of 3,6-
Dibromophenanthrene-9,10-diol are not available in the public domain. However, general
methodologies for characterizing phenanthrene derivatives can be applied.

Synthesis and Purification

The synthesis of 3,6-dibromophenanthrene derivatives can be achieved through methods such
as the improved photocyclization of corresponding stilbene precursors. For instance, 3,6-
dibromophenanthrene has been synthesized from 4,4'-dibromo-trans-stilbene.[5] The resulting
product is typically purified by recrystallization from a suitable solvent like hexane to obtain
single crystals for analysis.[5]
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A general procedure for the synthesis of the related 3,6-dibromo-9,10-phenanthrenequinone
involves the oxidation of 9,10-phenanthrenequinone with bromine in a solvent like
nitrobenzene, with benzoyl peroxide as a radical initiator. The reaction mixture is heated to
reflux, and upon cooling, the product is precipitated with ethanol, followed by filtration and
vacuum drying.[6]

Melting Point Determination

The melting point of phenanthrene derivatives can be determined using a standard melting
point apparatus, such as an Electrothermal 9002.[7] The sample is packed into a capillary tube
and heated at a controlled rate. The temperature range over which the solid melts is recorded
as the melting point. For polycyclic aromatic hydrocarbon (PAH) mixtures, Differential Scanning
Calorimetry (DSC) can also be used to determine thaw and liquidus temperatures.[8]

Solubility Determination

A common method for determining the solubility of phenanthrene derivatives is the batch
equilibration technique.[9] An excess amount of the crystalline compound is added to a series
of vials containing the solvent of interest. The vials are sealed and agitated on a shaker at a
constant temperature until equilibrium is reached (e.g., 24 hours).[9] The suspension is then
centrifuged to separate the undissolved solid.[9] The concentration of the dissolved compound
in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC) with a
suitable detector (e.g., photodiode array).[9]

Spectroscopic Characterization

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra are essential
for structural elucidation. Spectra are typically recorded on an instrument like a Bruker AC
300, using a deuterated solvent such as CDCls.[7] Chemical shifts are reported in parts per
million (ppm).

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the
elemental composition and molecular weight of the synthesized compound.

Potential Biological Activity and Signaling Pathways

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11012645.htm
https://comptes-rendus.academie-sciences.fr/chimie/item/10.1016/j.crci.2017.03.008.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4782191/
https://www.researchgate.net/figure/Solubility-of-phenanthrene-and-pyrene-after-24-h-equilibration-in-aqueous-solution-at_fig1_26314391
https://www.researchgate.net/figure/Solubility-of-phenanthrene-and-pyrene-after-24-h-equilibration-in-aqueous-solution-at_fig1_26314391
https://www.researchgate.net/figure/Solubility-of-phenanthrene-and-pyrene-after-24-h-equilibration-in-aqueous-solution-at_fig1_26314391
https://www.researchgate.net/figure/Solubility-of-phenanthrene-and-pyrene-after-24-h-equilibration-in-aqueous-solution-at_fig1_26314391
https://comptes-rendus.academie-sciences.fr/chimie/item/10.1016/j.crci.2017.03.008.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3333246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

While no specific biological activity has been reported for 3,6-Dibromophenanthrene-9,10-
diol, phenanthrene derivatives are known to exhibit a range of biological effects, including
cytotoxicity against various cancer cell lines.[10][11][12][13] The cytotoxic mechanism of some
phenanthrene derivatives has been linked to their ability to interact with key signaling proteins
involved in cell growth and proliferation.[14]

For example, some phenanthrene derivatives have shown potent cytotoxicity against Caco-2
(colon cancer) and Hep-2 (epithelial cancer) cell lines.[12] Molecular docking studies on
cytotoxic phenanthrene derivatives suggest that they may bind to and inhibit proteins in
signaling pathways that are crucial for cell growth, such as the B-Raf proto-oncogene
serine/threonine-protein kinase, which is a key component of the MAPK/ERK signaling
pathway.[14]

Below is a hypothetical workflow for investigating the cytotoxicity of a phenanthrene derivative.
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Experimental Workflow: Cytotoxicity Assessment
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Workflow for Cytotoxicity Assessment

The following diagram illustrates a simplified, hypothetical signaling pathway that could be
inhibited by a cytotoxic phenanthrene derivative, leading to apoptosis. This is based on the
known involvement of the MAPK pathway in cell proliferation and the potential for
phenanthrene derivatives to act as inhibitors.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b3333246?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3333246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Hypothetical Signaling Pathway Inhibition
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Hypothetical Inhibition of MAPK Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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